molecular formula C18H25FN2O3 B6702072 Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate

Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate

Cat. No.: B6702072
M. Wt: 336.4 g/mol
InChI Key: KQEGYCUDKVERBW-UHFFFAOYSA-N
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Description

Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorophenyl group, a piperidine ring, and a carbamoyl moiety

Preparation Methods

The synthesis of Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.

    Carbamoylation: The carbamoyl group is added through a reaction with an appropriate carbamoyl chloride or isocyanate.

    Esterification: The final step involves esterification to form the methyl ester.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.

    Industrial Applications: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular processes.

Comparison with Similar Compounds

Methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-[3-(4-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate: This compound differs by the position of the fluorine atom on the phenyl ring, which can influence its chemical properties and biological activity.

    Methyl 1-[3-(3-chlorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate: The substitution of fluorine with chlorine can lead to differences in reactivity and interaction with molecular targets.

    Methyl 1-[3-(3-methylphenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate: The presence of a methyl group instead of a fluorine atom can alter the compound’s hydrophobicity and binding affinity.

Properties

IUPAC Name

methyl 1-[3-(3-fluorophenyl)propylcarbamoyl]-3-methylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O3/c1-13-12-21(10-8-16(13)17(22)24-2)18(23)20-9-4-6-14-5-3-7-15(19)11-14/h3,5,7,11,13,16H,4,6,8-10,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEGYCUDKVERBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)OC)C(=O)NCCCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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